Ambenonium chloride tetrahydrate

Description

Properties

IUPAC Name |

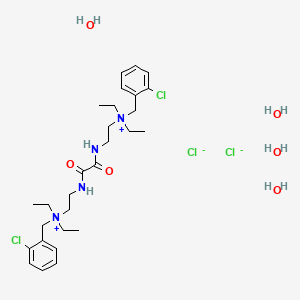

(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;dichloride;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40Cl2N4O2.2ClH.4H2O/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;;;;;;/h9-16H,5-8,17-22H2,1-4H3;2*1H;4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLYNBGKFQTWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.O.O.O.O.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50Cl4N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017939 | |

| Record name | Ambenonium chloride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52022-31-8 | |

| Record name | Ambenonium chloride tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052022318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambenonium chloride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMBENONIUM CHLORIDE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1OT01KW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ambenonium Chloride Tetrahydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ambenonium chloride, a bis-quaternary ammonium compound, is a potent, reversible inhibitor of acetylcholinesterase (AChE) with one of the highest known affinities for the enzyme.[1][2] This guide provides a comprehensive analysis of its mechanism of action, delving into its molecular interactions with cholinesterases, the kinetics of this inhibition, and the resultant physiological effects. Primarily indicated for the treatment of myasthenia gravis, ambenonium's unique structural and kinetic properties offer valuable insights for the design and development of novel cholinesterase inhibitors.[2][3] This document will explore the dual-site binding hypothesis, present quantitative data on its inhibitory potency, and provide a detailed experimental protocol for assessing its activity.

Introduction: The Cholinergic Synapse and the Rationale for AChE Inhibition

Normal neuromuscular function is predicated on the precise transmission of nerve impulses across the synaptic cleft. This process is mediated by the neurotransmitter acetylcholine (ACh). Following its release from the presynaptic nerve terminal, ACh binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane, triggering muscle contraction. To ensure the transient nature of this signal, the enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline and acetate, terminating the signal.[4]

In autoimmune disorders such as myasthenia gravis, the body produces antibodies that block or destroy these nAChRs, leading to impaired neuromuscular transmission and profound muscle weakness.[2] By inhibiting AChE, the concentration and residence time of ACh in the synaptic cleft are increased, thereby enhancing the probability of nAChR activation and restoring a degree of muscle function.[3][4] Ambenonium chloride is a therapeutic agent designed to achieve this outcome.[3]

Kinetics of Inhibition

Ambenonium exhibits a mixed competitive and uncompetitive inhibition pattern against AChE. [1]This indicates that it can bind to both the free enzyme (competitive inhibition) and the enzyme-substrate complex (uncompetitive inhibition). The kinetics of this interaction are characterized by a very low inhibition constant (Ki), a rapid association rate, and a relatively slow dissociation rate, consistent with its high affinity and prolonged duration of action. [1][5]

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of ambenonium chloride has been quantified against both acetylcholinesterase and butyrylcholinesterase (BChE), a related enzyme found in plasma and other tissues.

| Enzyme | Inhibitor | Metric | Value | Reference |

| Human Erythrocyte AChE | Ambenonium chloride | Ki | 0.12 nM | [1] |

| Human AChE | Ambenonium dichloride | IC50 | 0.7 nM | [2] |

| Human BChE | Ambenonium dichloride | IC50 | 8.2 µM | [2] |

| Human Erythrocyte AChE | Edrophonium | Ki | 470 µM | [1] |

| Human Erythrocyte AChE | Tacrine | Ki | 65 µM | [1] |

Table 1: Comparative Inhibitory Potency of Ambenonium and Other Cholinesterase Inhibitors.

The data clearly demonstrates the sub-nanomolar potency of ambenonium against AChE, making it one of the most potent reversible inhibitors known. [1]Furthermore, it exhibits significant selectivity for AChE over BChE, with an IC50 value for BChE that is over 11,000-fold higher than for AChE. This selectivity is clinically relevant, as the primary therapeutic target for myasthenia gravis is the AChE at the neuromuscular junction.

Experimental Protocol: Determination of AChE Inhibition via Ellman's Assay

The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring cholinesterase activity and inhibition.

Principle

The assay involves two coupled reactions:

-

Enzymatic Hydrolysis: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.

-

Colorimetric Reaction: The free sulfhydryl group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a strong absorbance at 412 nm.

The rate of TNB formation is directly proportional to the AChE activity.

Materials and Reagents

-

Ambenonium chloride tetrahydrate

-

Acetylcholinesterase (e.g., from human erythrocytes)

-

Acetylthiocholine iodide (ATChI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Protocol

-

Prepare Reagent Solutions:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve the target pH.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

-

ATChI Solution (14 mM): Dissolve 40.2 mg of ATChI in 10 mL of deionized water. Prepare fresh daily.

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer to a desired concentration (e.g., 0.1 U/mL).

-

Ambenonium Chloride Solutions: Prepare a series of dilutions of ambenonium chloride in phosphate buffer to determine the IC50 value.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 180 µL of phosphate buffer.

-

Control (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of phosphate buffer (or solvent used for ambenonium).

-

Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of ambenonium chloride solution at various concentrations.

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: To each well (except the blank), add 20 µL of 10 mM DTNB solution and 20 µL of 14 mM ATChI solution. The final volume in each well should be 200 µL.

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.

-

Calculate the percentage of inhibition for each ambenonium concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % inhibition against the logarithm of the ambenonium concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Pharmacodynamics and Clinical Implications

The potent and reversible inhibition of AChE by ambenonium chloride leads to a prolonged duration of action compared to some other anticholinesterase agents. [5]This allows for less frequent dosing, which can improve patient compliance and provide more consistent muscle strength throughout the day. [5][6]The onset of action is relatively rapid, typically within 30 to 60 minutes after oral administration. [3] While clinically effective for myasthenia gravis, the enhanced cholinergic activity can also lead to side effects, including both muscarinic (e.g., increased salivation, abdominal cramps, diarrhea) and nicotinic (e.g., muscle cramps, fasciculations) effects. [3]A narrow therapeutic window necessitates careful dose titration for each patient. [7]It is important to note that ambenonium chloride was withdrawn from the U.S. market in 2010. [2]

Conclusion

Ambenonium chloride's mechanism of action is a compelling example of rational drug design, where its bis-quaternary ammonium structure is exquisitely tailored for high-affinity, dual-site binding to acetylcholinesterase. Its potent and selective inhibition of AChE provides the pharmacological basis for its therapeutic use in myasthenia gravis. The detailed understanding of its binding kinetics and molecular interactions, as presented in this guide, not only clarifies its therapeutic rationale but also provides a valuable framework for the development of next-generation cholinesterase inhibitors with improved efficacy and safety profiles.

References

-

Patsnap Synapse. (2024, June 14). What is Ambenonium Chloride used for? Retrieved from [Link]

-

Hodge, A. S., Humphrey, D. R., & Rosenberry, T. L. (1992). Ambenonium is a rapidly reversible noncovalent inhibitor of acetylcholinesterase, with one of the highest known affinities. Molecular Pharmacology, 41(5), 937–942. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Ambenonium Chloride? Retrieved from [Link]

-

PubChem. (n.d.). Ambenonium. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Ambenonium Chloride MOA. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ambenonium is a rapidly reversible noncovalent inhibitor of acetylcholinesterase, with one of the highest known affinities. Retrieved from [Link]

-

Yamamoto, K., Kohda, Y., Sawada, Y., & Iga, T. (1991). Pharmacokinetics of ambenonium, a reversible cholinesterase inhibitor, in rats. Biopharmaceutics & Drug Disposition, 12(8), 613–625. Retrieved from [Link]

-

Grokipedia. (n.d.). Ambenonium chloride. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Mytelase (ambenonium chloride) tablets label. Retrieved from [Link]

-

Drug Central. (n.d.). ambenonium. Retrieved from [Link]

-

Bourne, Y., Taylor, P., & Marchot, P. (2003). Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site. The EMBO Journal, 22(1), 1–12. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Efficacy and Safety Study of GB-0998 for Treatment of Generalized Myasthenia Gravis. Retrieved from [Link]

-

Barak, D., Ordentlich, A., Kaplan, D., Kronman, C., Velan, B., & Shafferman, A. (1994). Acetylcholinesterase peripheral anionic site degeneracy conferred by amino acid arrays sharing a common core. The Journal of Biological Chemistry, 269(9), 6296–6305. Retrieved from [Link]

-

Greig, N. H., Utsuki, T., Ingram, D. K., & Lahiri, D. K. (2005). Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine. Journal of Alzheimer's Disease, 8(3), 263–272. Retrieved from [Link]

-

Chen, Y., et al. (2024). Efficacy and safety of immunosuppressants and monoclonal antibodies in adults with myasthenia gravis: a systematic review and network meta-analysis. Journal of Neurology. Retrieved from [Link]

-

Yamamoto, K., Kohda, Y., Sawada, Y., & Iga, T. (1993). Sensitive determination of ambenonium in plasma using inhibitory activity to acetylcholinesterase. Biological & Pharmaceutical Bulletin, 16(3), 280–283. Retrieved from [Link]

-

Ubeda, A., et al. (1991). Pharmacokinetic studies of ambenonium chloride in patients with myasthenia gravis. European Journal of Drug Metabolism and Pharmacokinetics, 16(4), 299–303. Retrieved from [Link]

Sources

- 1. Ambenonium is a rapidly reversible noncovalent inhibitor of acetylcholinesterase, with one of the highest known affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ambenonium chloride - Wikipedia [en.wikipedia.org]

- 3. What is Ambenonium Chloride used for? [synapse.patsnap.com]

- 4. What is the mechanism of Ambenonium Chloride? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. MYTELASE - Ambenonium Chloride [products.sanofi.us]

An In-Depth Technical Guide to the Role of Ambenonium Chloride Tetrahydrate in Cholinergic Neurotransmission Studies

Prepared by: Gemini, Senior Application Scientist

Abstract

Ambenonium chloride, a potent and reversible cholinesterase inhibitor, serves as a critical pharmacological tool for the in-depth study of cholinergic neurotransmission.[1][2] Its distinct chemical properties as a bis-quaternary ammonium compound confer peripheral selectivity, making it an invaluable asset for dissecting the functions of the neuromuscular junction (NMJ) and the autonomic nervous system, independent of central cholinergic effects. This guide provides a technical overview of ambenonium chloride's mechanism of action, outlines its core applications in research, presents detailed experimental protocols, and discusses key considerations for robust experimental design. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound to investigate cholinergic signaling pathways in both health and disease.

Introduction to Cholinergic Neurotransmission

Cholinergic neurotransmission, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes. These include muscle contraction, learning, memory, and the regulation of autonomic functions. The signaling process is tightly regulated at the synapse. Upon arrival of a nerve impulse, ACh is released from the presynaptic terminal and diffuses across the synaptic cleft to bind with postsynaptic nicotinic or muscarinic receptors.[3] To ensure the fidelity and temporal precision of this signaling, the action of ACh is rapidly terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetate.[4]

Pharmacological inhibition of AChE is a cornerstone strategy for both therapeutic intervention (e.g., in myasthenia gravis) and basic research.[1][4][5] By preventing ACh degradation, AChE inhibitors increase the concentration and residence time of ACh in the synaptic cleft, thereby amplifying cholinergic signaling.[4] Ambenonium chloride is a particularly potent agent in this class, distinguished by its high affinity and specific research applications.

Profile of Ambenonium Chloride: A High-Affinity Peripheral AChE Inhibitor

Chemical Structure and Properties

Ambenonium chloride (IUPAC: 2,2'-[(1,2-Dioxoethane-1,2-diyl)diimino]bis[N-(2-chlorobenzyl)-N,N-diethylethanaminium]) is a symmetrical, bis-quaternary ammonium compound.[5] This structure is central to its mechanism and pharmacokinetic profile. The presence of two quaternary ammonium groups confers high polarity, which critically limits its ability to cross the blood-brain barrier (BBB). This property makes ambenonium an exemplary tool for isolating and studying peripheral cholinergic systems without the confounding influence of central nervous system (CNS) effects. The compound is typically supplied as a white, crystalline powder and is freely soluble in water.[2][6]

Mechanism of Action

Ambenonium is a potent, competitive, and rapidly reversible inhibitor of AChE.[1][5][7][8] It binds non-covalently to the anionic site of the enzyme, effectively blocking the entry of the natural substrate, acetylcholine.[4][5] This inhibition leads to an accumulation of ACh at cholinergic synapses, enhancing the stimulation of both nicotinic receptors at the neuromuscular junction and muscarinic receptors in the autonomic nervous system.[4][5][7] Notably, ambenonium possesses one of the highest known affinities for AChE, with a reported IC50 value for human AChE of approximately 0.7 nM.[2][9]

Diagram: Mechanism of AChE Inhibition by Ambenonium Chloride

Caption: Cholinergic synapse function and its modulation by ambenonium chloride.

Core Applications in Cholinergic Research

Ambenonium chloride's high potency and peripheral selectivity make it a superior tool for several key research applications.

In Vitro Characterization of Cholinesterase Activity

Due to its high affinity and well-characterized inhibitory profile, ambenonium serves as an excellent positive control or reference compound in assays designed to screen for new AChE inhibitors. The most common method for this application is the Ellman's assay.

Principle of the Ellman's Assay: This colorimetric assay measures AChE activity by using a synthetic substrate, acetylthiocholine (ATCh).[10][11] AChE hydrolyzes ATCh to produce thiocholine.[10] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB2-), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[10][12] The rate of color formation is directly proportional to AChE activity.[10] When an inhibitor like ambenonium is present, this rate decreases, allowing for the calculation of inhibition percentage and IC50 values.

Detailed Protocol: IC50 Determination of an AChE Inhibitor using Ellman's Assay

1. Reagent Preparation:

- Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[13]

- AChE Solution: Prepare a stock solution of purified acetylcholinesterase (e.g., from electric eel) in Reaction Buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes (e.g., 0.1 U/mL).[10]

- DTNB Solution: 10 mM DTNB in Reaction Buffer.[10]

- ATCh Substrate Solution: 10 mM Acetylthiocholine Iodide (ATChI) in deionized water. Prepare this solution fresh daily.[10]

- Inhibitor Stock Solutions: Prepare a 10 mM stock solution of Ambenonium Chloride (as a positive control) and your test compound in a suitable solvent (e.g., water or DMSO). Create serial dilutions to cover a wide concentration range (e.g., from 1 pM to 100 µM). Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed 1%.[10]

2. Assay Procedure (96-well plate format):

- Plate Setup:

- Blank Wells: Add 150 µL of Reaction Buffer.

- Control Wells (100% Activity): Add 100 µL of Reaction Buffer.

- Inhibitor Wells: Add 100 µL of the corresponding inhibitor serial dilution.

- Enzyme Addition: Add 25 µL of the AChE solution to all wells except the blanks.

- Pre-incubation: Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

- Reaction Initiation: Add 25 µL of the DTNB solution to all wells, followed immediately by 50 µL of the ATCh substrate solution to start the reaction.

- Measurement: Measure the absorbance at 412 nm kinetically using a microplate reader, with readings taken every 60 seconds for 10-15 minutes.[10]

3. Data Analysis:

- Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

- Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_Control))

- Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Representative AChE Inhibition Data

| Inhibitor | Class | IC50 (nM) | Primary Site of Action |

| Ambenonium | Reversible, Quaternary | ~0.7 [2][9] | Peripheral |

| Neostigmine | Reversible, Quaternary | ~20-50 | Peripheral |

| Donepezil | Reversible, Non-quaternary | ~5-10 | Central & Peripheral |

| Isoflurophate | Irreversible, Organophosphate | Varies | Central & Peripheral |

Probing Neuromuscular Junction (NMJ) Function

Ambenonium is an ideal agent for studying NMJ physiology and pathophysiology. Its inability to cross the BBB ensures that any observed effects on muscle function are due to direct actions at the motor end-plate. It is frequently used in ex vivo nerve-muscle preparations to study synaptic transmission and in animal models of neuromuscular diseases like myasthenia gravis.[1][14]

Experimental Principle: In an ex vivo nerve-muscle preparation (e.g., rat phrenic nerve-diaphragm), electrical stimulation of the motor nerve triggers ACh release and subsequent muscle contraction. By inhibiting AChE, ambenonium potentiates the effect of released ACh, leading to an increase in the force and duration of muscle contraction. This potentiation can be precisely quantified using force transducers. Long-term administration studies in rats have also used ambenonium to investigate chronic effects on motor end-plate structure and receptor density.[14]

Diagram: Ex Vivo Nerve-Muscle Preparation Workflow

Caption: Workflow for studying NMJ potentiation using ambenonium.

Investigating Autonomic Cholinergic Pathways

Ambenonium can be used to study the peripheral effects of enhanced cholinergic tone on organs innervated by the parasympathetic nervous system. Because it acts peripherally, it can help elucidate the role of cholinergic signaling in cardiovascular control, gastrointestinal motility, and glandular secretions without CNS interference.[5] For example, administration of ambenonium would be expected to cause bradycardia (decreased heart rate) and increased salivation, classic muscarinic effects resulting from ACh accumulation at parasympathetic nerve endings.[5]

Experimental Design Considerations

-

Solubility and Vehicle: Ambenonium chloride is freely soluble in aqueous solutions like water or saline, which should be used as the vehicle for both in vitro and in vivo experiments.[2][6]

-

Concentration and Dosage: Due to its high potency, nanomolar concentrations are typically sufficient for in vitro assays.[2][9] For in vivo studies in animal models, dosages must be carefully titrated to achieve the desired level of AChE inhibition without inducing a cholinergic crisis, which is characterized by excessive muscarinic and nicotinic stimulation (e.g., severe bradycardia, muscle fasciculations, respiratory distress).[3][15]

-

Controls: The use of appropriate controls is critical. In in vitro assays, this includes "no enzyme" and "no inhibitor" (100% activity) wells. In ex vivo and in vivo experiments, a vehicle-only control group is mandatory.

-

The BBB as an Experimental Tool: The key advantage of ambenonium is its peripheral restriction. Researchers can compare its effects with a BBB-penetrant AChE inhibitor (like donepezil) to differentiate between central and peripheral contributions to a physiological response.

Conclusion

Ambenonium chloride tetrahydrate is more than a historical compound for treating myasthenia gravis; it is a precision tool for the modern neuropharmacologist. Its combination of high affinity, reversible mechanism, and peripheral selectivity allows researchers to meticulously dissect the complex roles of cholinergic neurotransmission at the neuromuscular junction and in the autonomic nervous system. By understanding its properties and employing robust experimental designs as outlined in this guide, scientists can continue to unravel the intricacies of cholinergic signaling and develop novel therapeutic strategies for a range of neuromuscular and autonomic disorders.

References

-

Ambenonium chloride - Wikipedia. Available from: [Link]

-

Ambenonium | C28H42Cl2N4O2+2 | CID 2131 - PubChem. Available from: [Link]

-

Ambenonium Chloride MOA-Ambenonium chloride is a rapid indirect-acting cholinergic drugs that reversibly blocks the activity of - CUTM Courseware. Available from: [Link]

-

What is the mechanism of Ambenonium Chloride? - Patsnap Synapse. Available from: [Link]

-

What is Ambenonium Chloride used for? - Patsnap Synapse. Available from: [Link]

-

Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. Available from: [Link]

-

Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - NIH. Available from: [Link]

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC - NIH. Available from: [Link]

-

Ambenonium Chloride. Available from: [Link]

-

Effects of long-term administration of ambenonium chloride on motor end-plate fine structure and acetylcholine receptor in rat - PubMed. Available from: [Link]

-

Ambenonium: MG Uses, Side Effects, & Dosage - MedicineNet. Available from: [Link]

-

Influence of food on serum ambenonium concentration in patients with myasthenia gravis. Available from: [Link]

-

Ambenonium chloride - Grokipedia. Available from: [Link]

-

(PDF) Ambenonium is a rapidly reversible noncovalent inhibitor of acetylcholinesterase, with one of the highest known affinities - ResearchGate. Available from: [Link]

-

MYTELASE - Ambenonium Chloride - Sanofi U.S. Available from: [Link]

-

Pharmacokinetics of ambenonium, a reversible cholinesterase inhibitor, in rats - PubMed. Available from: [Link]

Sources

- 1. Ambenonium chloride - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Ambenonium: MG Uses, Side Effects, & Dosage [medicinenet.com]

- 4. What is the mechanism of Ambenonium Chloride? [synapse.patsnap.com]

- 5. Ambenonium | C28H42Cl2N4O2+2 | CID 2131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scribd.com [scribd.com]

- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Effects of long-term administration of ambenonium chloride on motor end-plate fine structure and acetylcholine receptor in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is Ambenonium Chloride used for? [synapse.patsnap.com]

An In-depth Technical Guide to Ambenonium Chloride Tetrahydrate: Synthesis, Properties, and Analytical Methodologies

This document provides a comprehensive technical overview of Ambenonium chloride tetrahydrate, a potent reversible cholinesterase inhibitor. Designed for researchers, medicinal chemists, and drug development professionals, this guide delves into the compound's synthesis, elucidates its key chemical properties, and presents detailed analytical protocols for its characterization and quantification. The narrative emphasizes the causal reasoning behind methodological choices, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of a Bis-Quaternary Ammonium Inhibitor

Ambenonium chloride is a symmetrical, bis-quaternary ammonium compound primarily recognized for its therapeutic role in managing myasthenia gravis, an autoimmune disorder affecting the neuromuscular junction.[1][2] Its mechanism of action involves the potent and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[3][4] By blocking AChE, Ambenonium increases the concentration and prolongs the action of acetylcholine at the neuromuscular junction, thereby improving muscle strength and function.[5][6]

The molecule's distinct structure, featuring two quaternary ammonium heads separated by a rigid oxalamide linker, is central to its high affinity for the AChE enzyme.[4][7] This guide focuses on the tetrahydrate form, which is a common state for this hygroscopic compound, and provides the necessary technical details for its synthesis and handling in a research setting.

Synthesis of this compound

The synthesis of Ambenonium chloride is a multi-step process that culminates in the formation of the bis-quaternary ammonium salt. The general strategy involves the creation of an oxalamide core followed by a double quaternization reaction. The causality behind this approach lies in building the stable, neutral amide backbone first, before introducing the permanently charged quaternary ammonium centers, which simplifies purification in the intermediate steps.

Synthetic Pathway Overview

A plausible and historically referenced synthetic route begins with the acylation of N,N-diethylethylenediamine with oxalyl chloride, followed by quaternization with 2-chlorobenzyl chloride.[8]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative representation based on established principles of organic synthesis for similar structures.[9][10][11]

Materials:

-

N,N-Diethylethylenediamine

-

Oxalyl chloride

-

Triethylamine (or other non-nucleophilic base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

2-Chlorobenzyl chloride

-

Acetonitrile

-

Diethyl ether

-

Deionized water

Protocol:

-

Synthesis of N,N'-bis(2-(diethylamino)ethyl)oxalamide (Intermediate C):

-

In a three-necked flask under a nitrogen atmosphere, dissolve N,N-diethylethylenediamine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM. The use of a non-nucleophilic base like triethylamine is critical to scavenge the HCl byproduct of the acylation reaction without competing with the primary amine nucleophile.

-

Cool the solution to 0°C in an ice bath. This temperature control is essential to manage the exothermic reaction between the amine and the highly reactive acyl chloride.

-

Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred amine solution. The dropwise addition prevents localized overheating and side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours to ensure complete reaction.

-

Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamide intermediate. Purify via column chromatography or recrystallization if necessary.

-

-

Synthesis of Ambenonium chloride (Intermediate E):

-

Dissolve the purified diamide intermediate (1.0 equivalent) in a minimal amount of acetonitrile. Acetonitrile is a suitable polar aprotic solvent for Sₙ2 reactions like quaternization.

-

Add 2-chlorobenzyl chloride (2.5 equivalents). An excess of the alkylating agent is used to drive the double quaternization reaction to completion.

-

Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC or LC-MS. The elevated temperature is required to overcome the activation energy for the quaternization of the tertiary amines.

-

Upon completion, cool the reaction mixture. The quaternary salt product will often precipitate from the solution. If not, add diethyl ether as an anti-solvent to induce precipitation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield anhydrous Ambenonium chloride.

-

-

Preparation of this compound (Product G):

-

Dissolve the anhydrous Ambenonium chloride in a minimum amount of warm deionized water.

-

Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C.

-

Crystals of this compound will form. Collect the crystals by filtration and dry them under controlled, non-aggressive conditions (e.g., in a desiccator over a saturated salt solution) to obtain the stable tetrahydrate.

-

Physicochemical and Structural Properties

The chemical identity and physical characteristics of this compound are fundamental to its handling, formulation, and analytical characterization.

Caption: Inhibition of AChE by Ambenonium leads to enhanced cholinergic activity.

Analytical Methodologies for Quality Control

Rigorous analytical testing is imperative to confirm the identity, purity, and strength of this compound. The following protocols are based on pharmacopeial standards and modern chromatographic techniques.

Assay by Potentiometric Titration

This classic method provides a reliable determination of the total chloride content and, by extension, the purity of the salt form. The choice of a non-aqueous solvent system is necessary because it allows the weakly basic amine salt to be titrated as a base with a strong acid.

Protocol (based on Japanese Pharmacopoeia methods)[12]:

-

Sample Preparation: Accurately weigh approximately 0.3 g of Ambenonium Chloride and dissolve it in 50 mL of a 7:3 (v/v) mixture of acetic anhydride and glacial acetic acid.

-

Titrant: Use 0.1 mol/L Perchloric acid in acetic acid as the titrant.

-

Titration: Titrate the sample solution potentiometrically, using a suitable electrode system (e.g., glass electrode and reference electrode).

-

Endpoint Determination: Determine the endpoint from the inflection point of the titration curve.

-

Calculation: Perform a blank determination and make any necessary corrections. Calculate the percentage purity based on the volume of titrant consumed.

Each mL of 0.1 mol/L perchloric acid VS is equivalent to 30.42 mg of C₂₈H₄₂Cl₄N₄O₂.

Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing purity and quantifying related substances due to its high resolution and sensitivity. As a quaternary ammonium compound, Ambenonium requires specific chromatographic conditions, often involving ion-pairing reagents, to achieve good peak shape and retention on reversed-phase columns. [13][14]

Caption: General workflow for HPLC analysis of Ambenonium chloride.

Illustrative HPLC Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm). The C18 phase provides the necessary hydrophobicity for retention.

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer, pH 3.0-4.0). An ion-pairing reagent such as sodium dodecyl sulfate (SDS) or heptanesulfonic acid is added to the aqueous phase. The ion-pair reagent dynamically coats the stationary phase, providing an ion-exchange mechanism that improves the retention and peak shape of the cationic analyte.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at approximately 270 nm, corresponding to the absorbance of the chlorobenzyl moieties.

-

Column Temperature: 30°C to ensure reproducible retention times.

-

Injection Volume: 10-20 µL.

-

Quantification: Purity is typically assessed using an area percent calculation. For assay, quantification is performed against a certified reference standard.

Stability and Storage

This compound is a relatively stable crystalline solid. However, as a hygroscopic compound, it should be stored in tightly sealed containers to protect it from atmospheric moisture. [15]For long-term storage, it is recommended to keep the material in a dry, dark place at controlled room temperature or under refrigeration (0 - 4°C for short term, -20°C for long term). [15]Solutions prepared in aqueous buffers should be used fresh or stored under refrigeration for a limited time, as the amide linkages could be susceptible to hydrolysis under strongly acidic or basic conditions over extended periods.

References

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. What is Ambenonium Chloride used for? [synapse.patsnap.com]

- 3. Ambenonium chloride - Wikipedia [en.wikipedia.org]

- 4. Ambenonium | C28H42Cl2N4O2+2 | CID 2131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. What is the mechanism of Ambenonium Chloride? [synapse.patsnap.com]

- 7. Design, synthesis and biological evaluation of ambenonium derivatives as AChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ambenonium Chloride [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. Sensitive determination of ambenonium chloride in serum from patients with myasthenia gravis using ion-exchange resin extraction and reversed-phase ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. medkoo.com [medkoo.com]

A Senior Application Scientist's Guide to Leveraging Ambenonium Chloride Tetrahydrate for In Vitro Myasthenia Gravis Research

Introduction: The Rationale for Ambenonium in Myasthenia Gravis Modeling

Myasthenia gravis (MG) is an autoimmune disorder characterized by debilitating muscle weakness, stemming from an antibody-mediated assault on the neuromuscular junction (NMJ).[1][2] A primary therapeutic and research strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine (ACh).[3][4][5] By impeding AChE, the concentration and residence time of ACh in the synaptic cleft are increased, thereby enhancing the probability of activating the diminished population of functional acetylcholine receptors (AChRs) on the postsynaptic muscle membrane.[4][6][7][8]

Among the available AChE inhibitors, ambenonium chloride stands out as a particularly potent and valuable tool for in vitro studies. Its bis-quaternary ammonium structure confers a high affinity for AChE, acting as a competitive and rapidly reversible inhibitor.[9][10][11] This guide provides an in-depth technical framework for utilizing ambenonium chloride tetrahydrate to model and investigate the pathophysiology of myasthenia gravis in a controlled laboratory setting.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to experimental design and reproducibility.

| Property | Value | Source |

| Molecular Formula | C₂₈H₅₀Cl₄N₄O₆ | [12][13][14] |

| Molecular Weight | 680.53 g/mol | [12][13][14] |

| CAS Number | 52022-31-8 | [13] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| Mechanism of Action | Reversible, competitive acetylcholinesterase inhibitor | [9][10][15] |

Core Mechanism: Potentiating Neuromuscular Transmission

Ambenonium chloride's efficacy lies in its ability to reversibly bind to and inhibit acetylcholinesterase.[8][9][15] This action directly counteracts the functional deficit at the myasthenic neuromuscular junction.

Caption: Mechanism of Ambenonium Chloride at the Neuromuscular Junction.

In Vitro Modeling of Myasthenia Gravis: A Step-by-Step Approach

The development of a robust in vitro model is crucial for studying the cellular and molecular aspects of myasthenia gravis. A co-culture system of motor neurons and skeletal muscle cells provides a physiologically relevant platform.[16][17][18]

Workflow for Establishing a Myasthenic Co-Culture Model

Caption: Experimental workflow for in vitro MG modeling and ambenonium treatment.

Detailed Experimental Protocols

1. Co-culture of Motor Neurons and Skeletal Muscle Cells

This protocol outlines the basic steps for establishing a neuromuscular co-culture. Specific cell densities and media formulations may need to be optimized for your particular cell lines.[16][19]

-

Materials:

-

iPSC-derived motor neurons

-

iPSC-derived skeletal myoblasts

-

Appropriate differentiation and co-culture media

-

Poly-L-ornithine and laminin for plate coating

-

Microfluidic chambers (optional, for compartmentalized studies)[20]

-

-

Procedure:

-

Coat culture plates with poly-L-ornithine and laminin to promote cell attachment.

-

Seed skeletal myoblasts and differentiate into myotubes according to your established protocol.

-

Once myotubes are formed, seed the iPSC-derived motor neurons into the culture.

-

Maintain the co-culture in a specialized medium that supports the viability and maturation of both cell types.[16]

-

Allow sufficient time (typically 7-14 days) for the formation of neuromuscular junctions. This can be monitored by observing axonal outgrowth towards myotubes and the clustering of AChRs.

-

2. Induction of a Myasthenic Phenotype

To mimic the disease state, the established neuromuscular co-culture is treated with antibodies targeting the acetylcholine receptor.

-

Materials:

-

Serum or purified IgG from myasthenia gravis patients (requires appropriate ethical approval)

-

Commercially available monoclonal anti-AChR antibodies

-

-

Procedure:

-

Prepare a dilution series of the anti-AChR antibodies in the co-culture medium.

-

Introduce the antibodies to the co-culture and incubate for a period sufficient to induce a measurable functional deficit (e.g., 24-48 hours).

-

Include a control group treated with a non-specific IgG antibody.

-

3. This compound Treatment and Functional Analysis

This phase involves the application of ambenonium to the "diseased" co-culture and the assessment of functional recovery.

-

Materials:

-

Procedure:

-

Prepare a dose-response curve of this compound in the co-culture medium. A starting point for concentration ranges could be informed by its high affinity, with reported Ki values in the nanomolar range.[10]

-

Apply the different concentrations of ambenonium to the myasthenic co-cultures.

-

Electrophysiological Assessment:

-

Perform whole-cell patch-clamp recordings from the myotubes to measure miniature end-plate potentials (mEPPs) and end-plate potentials (EPPs).

-

Stimulate the motor neurons and record the muscle fiber response.

-

Analyze changes in the amplitude and frequency of mEPPs and the success rate of neuromuscular transmission.

-

-

Calcium Imaging:

-

Load the myotubes with a calcium indicator dye.

-

Stimulate the motor neurons and measure the resulting calcium transients in the muscle cells as an indicator of successful contraction.

-

Quantify the restoration of calcium signaling in the presence of ambenonium.

-

-

Data Interpretation and Validation

A successful experiment will demonstrate a dose-dependent rescue of neuromuscular transmission deficits by this compound.

| Parameter | Expected Outcome in MG Model | Expected Outcome with Ambenonium |

| mEPP Amplitude | Decreased | Increased towards control levels |

| Neuromuscular Transmission Fidelity | Decreased (failures observed) | Increased (fewer failures) |

| Muscle Contraction/Calcium Transients | Reduced or absent | Restored in a dose-dependent manner |

| AChR Cluster Density | Potentially reduced | No direct effect expected |

Safety and Handling of Ambenonium Chloride

Ambenonium chloride is a potent cholinesterase inhibitor and should be handled with care.[24][25]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.[24][26]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[26] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[24][25]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area.[27]

-

Disposal: Dispose of waste in accordance with local regulations.[24]

Conclusion: A Powerful Tool for Mechanistic Insights

This compound serves as an invaluable pharmacological tool for the in vitro investigation of myasthenia gravis. Its high potency and reversible nature allow for the precise modulation of cholinergic neurotransmission in cellular models of the disease. By employing the methodologies outlined in this guide, researchers can gain deeper insights into the pathophysiology of myasthenia gravis and evaluate the efficacy of potential therapeutic interventions at the cellular level.

References

-

Hodge, A. S., Humphrey, D. R., & Rosenberry, T. L. (1992). Ambenonium is a rapidly reversible noncovalent inhibitor of acetylcholinesterase, with one of the highest known affinities. Molecular Pharmacology, 41(5), 937–942. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2131, Ambenonium. Retrieved from [Link]

-

Patsnap. (2024). What is Ambenonium Chloride used for? Synapse. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Ambenonium Chloride? Synapse. Retrieved from [Link]

-

Centurion University of Technology and Management. (n.d.). Ambenonium Chloride MOA. CUTM Courseware. Retrieved from [Link]

- Aricha, R., Feferman, T., & Souroujon, M. C. (2016). The history of acetylcholinesterase inhibitors in the treatment of myasthenia gravis. Journal of Neuroimmunology, 300, 45-51.

- Mehri, F., & Mehrabani, M. (2015). Acetylcholinesterase inhibitor treatment for myasthenia gravis.

-

Myasthenia Gravis Foundation of America. (n.d.). Acetylcholinesterase Inhibitors for Treating Myasthenia Gravis. Retrieved from [Link]

-

Cochrane. (2014). Acetylcholinesterase inhibitor treatment for myasthenia gravis. Retrieved from [Link]

-

Andrade, H., et al. (2021). Acetylcholinesterase Inhibitors in Myasthenic Crisis: A Systematic Review of Observational Studies. Journal of Clinical Neuromuscular Disease, 22(4), 212-220. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71587164, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Ambenonium chloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound and its Impurities. Retrieved from [Link]

-

AXOL Bioscience. (2022). Co-culture for Neuromuscular Junctions is Just Better. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Univar Solutions. (2015). AMMONIUM CHLORIDE Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell models for studying myasthenia gravis | Request PDF. Retrieved from [Link]

-

PubMed. (2025). Cell models for studying myasthenia gravis. Retrieved from [Link]

-

MedicineNet. (2012). Ambenonium: MG Uses, Side Effects, & Dosage. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Experimental models of myasthenia gravis: lessons in autoimmunity and progress toward better forms of treatment. Retrieved from [Link]

-

RxList. (n.d.). Mytelase (Ambenonium Chloride): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

PubMed. (n.d.). Comparative pharmacokinetics of four cholinesterase inhibitors in rats. Retrieved from [Link]

-

PubMed. (2021). Proarrhythmic effects induced by benzethonium chloride and domiphen bromide in vitro and in vivo. Retrieved from [Link]

-

PubMed Central. (2021). A Functional Human-on-a-Chip Autoimmune Disease Model of Myasthenia Gravis for Development of Therapeutics. Retrieved from [Link]

-

protocols.io. (2024). Neuronal co-culture. Retrieved from [Link]

-

PubMed Central. (n.d.). A compartmentalized microfluidic neuromuscular co-culture system reveals spatial aspects of GDNF functions. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro & In Vivo Electrophysiology Studies. Retrieved from [Link]

-

PubMed. (1984). In vitro and in vivo actions of acetylcholine receptor educated suppressor T cell lines in murine experimental autoimmune myasthenia gravis. Retrieved from [Link]

-

MDPI. (n.d.). Recombinant Acetylcholine Receptor Immunization Induces a Robust Model of Experimental Autoimmune Myasthenia Gravis in Mice. Retrieved from [Link]

-

Myasthenia Gravis Foundation of California. (n.d.). How is MG Treated?. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Indirect Acting: Physostigmine, Neostigmine, Pyridostigmine, Edrophonium chloride. Retrieved from [Link]

-

Axxam. (n.d.). In Vitro Assays | Electrophysiology. Retrieved from [Link]

-

Dove Medical Press. (2016). Animal models of myasthenia gravis: utility and limitations. Retrieved from [Link]

-

PubMed. (1969). [Therapetic Measures in Myasthenia Gravis]. Retrieved from [Link]

-

PubMed. (2016). The emerging role of in vitro electrophysiological methods in CNS safety pharmacology. Retrieved from [Link]

Sources

- 1. Experimental models of myasthenia gravis: lessons in autoimmunity and progress toward better forms of treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetylcholinesterase Inhibitors for Treating Myasthenia Gravis [myasthenia-gravis.com]

- 5. Acetylcholinesterase inhibitor treatment for myasthenia gravis | Cochrane [cochrane.org]

- 6. What is Ambenonium Chloride used for? [synapse.patsnap.com]

- 7. What is the mechanism of Ambenonium Chloride? [synapse.patsnap.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. Ambenonium chloride - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Ambenonium is a rapidly reversible noncovalent inhibitor of acetylcholinesterase, with one of the highest known affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | C28H50Cl4N4O6 | CID 71587164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. Ambenonium | C28H42Cl2N4O2+2 | CID 2131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Bioengineering the Human Neuromuscular Junction (NMJ) [axolbio.com]

- 17. researchgate.net [researchgate.net]

- 18. Cell models for studying myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuronal co-culture [protocols.io]

- 20. A compartmentalized microfluidic neuromuscular co-culture system reveals spatial aspects of GDNF functions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. criver.com [criver.com]

- 22. axxam.com [axxam.com]

- 23. The emerging role of in vitro electrophysiological methods in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. echemi.com [echemi.com]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 27. health.state.mn.us [health.state.mn.us]

An In-depth Technical Guide to the Preclinical Pharmacological Profile of Ambenonium Chloride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ambenonium chloride is a potent, reversible, and competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By increasing the concentration and prolonging the action of acetylcholine at the neuromuscular junction, ambenonium chloride effectively ameliorates muscle weakness, a hallmark of the autoimmune disease myasthenia gravis.[1][2] This in-depth technical guide synthesizes the available preclinical data to provide a comprehensive pharmacological profile of ambenonium chloride tetrahydrate. We will delve into its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic properties in preclinical species, and its toxicological profile. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of cholinergic agents and the development of therapies for neuromuscular disorders.

Introduction: The Rationale for Acetylcholinesterase Inhibition in Myasthenia Gravis

Myasthenia gravis is an autoimmune disorder characterized by the production of autoantibodies that target components of the postsynaptic membrane at the neuromuscular junction, most commonly the nicotinic acetylcholine receptors (nAChRs).[1] This leads to a reduction in the number of functional nAChRs, impairing neuromuscular transmission and resulting in fluctuating muscle weakness and fatigue. A primary therapeutic strategy is to enhance cholinergic neurotransmission to compensate for the reduced receptor density. Acetylcholinesterase (AChE) inhibitors, such as ambenonium chloride, achieve this by preventing the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing the probability of nAChR activation.[1][2]

Ambenonium chloride, a quaternary ammonium compound, has demonstrated clinical efficacy in the management of myasthenia gravis.[3][4] Understanding its preclinical pharmacological profile is crucial for appreciating its therapeutic window, potential side effects, and for guiding the development of novel cholinergic agents.

Mechanism of Action: A Potent and Reversible Cholinesterase Inhibitor

Ambenonium chloride exerts its pharmacological effect through the competitive and reversible inhibition of AChE.[1] Unlike organophosphates, which cause irreversible inhibition, the reversible nature of ambenonium's interaction with AChE allows for a more controlled and titratable therapeutic effect. The binding of ambenonium to the active site of AChE prevents the enzyme from hydrolyzing acetylcholine, leading to an accumulation of the neurotransmitter at cholinergic synapses.[2] This enhanced availability of acetylcholine at the neuromuscular junction improves the stimulation of the remaining functional nAChRs, leading to improved muscle contraction and strength.[2][3]

The following diagram illustrates the mechanism of action of ambenonium chloride at the neuromuscular junction.

Caption: Mechanism of Ambenonium Chloride at the Neuromuscular Junction.

In Vitro Pharmacology: Potency and Selectivity

In vitro studies are fundamental to characterizing the intrinsic activity of a compound. For an AChE inhibitor, key parameters include its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other cholinesterases, such as butyrylcholinesterase (BChE).

Enzyme Inhibition Assays

The potency of ambenonium chloride against human AChE and BChE has been determined using enzymatic assays. These assays typically measure the rate of substrate hydrolysis by the enzyme in the presence of varying concentrations of the inhibitor.

Table 1: In Vitro Inhibitory Potency of Ambenonium Chloride

| Enzyme Target | Parameter | Value | Reference |

| Human Acetylcholinesterase (hAChE) | IC50 | 0.7 nM | MedChemExpress |

| Human Acetylcholinesterase (hAChE) | Ki | 0.12 nM | ResearchGate |

| Human Butyrylcholinesterase (hBChE) | IC50 | 7 µM | MedChemExpress |

| Human Butyrylcholinesterase (hBChE) | IC50 | 8.2 µM | TargetMol |

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.

The data clearly indicate that ambenonium chloride is a highly potent inhibitor of hAChE, with nanomolar potency. Its significantly lower potency against hBChE demonstrates a high degree of selectivity for its primary therapeutic target.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a generalized protocol for determining the AChE inhibitory activity of a compound, based on the widely used Ellman's method.

Objective: To determine the IC50 value of Ambenonium Chloride against acetylcholinesterase.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

This compound

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of ambenonium chloride in a suitable solvent (e.g., water or DMSO) and create a series of dilutions in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Ambenonium chloride solution (at various concentrations) or vehicle control

-

DTNB solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

-

-

Initiation of Reaction:

-

Add the ATCI solution to each well to start the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of ambenonium chloride.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for In Vitro AChE Inhibition Assay.

Preclinical Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the pharmacokinetic profile of a drug in preclinical species is essential for dose selection in efficacy and toxicology studies and for predicting its behavior in humans.

Absorption

Ambenonium chloride is a quaternary ammonium compound, and as such, it is generally poorly absorbed from the gastrointestinal tract.[5] This low oral bioavailability is a key characteristic to consider when designing oral dosing regimens.

Distribution

Following intravenous administration in rats, ambenonium chloride exhibits a steady-state volume of distribution (Vdss) that is dose-independent in the range of 0.3-3 µmol/kg. The drug is highly concentrated in the liver, kidney, spleen, and lung.[6] Notably, about 30% of the administered dose is found in the liver 6 hours after administration and persists for over 24 hours, suggesting significant tissue sequestration.[6] In dogs, pharmacokinetic studies suggest a complex multi-compartment storage with periodic release into the general circulation.[7]

Metabolism

Ambenonium chloride is reported to be metabolized in the plasma and hepatic tissues.[5] The specific metabolic pathways and the metabolites formed have not been extensively detailed in the available literature.

Excretion

In rats, both renal and hepatobiliary clearance contribute to the elimination of ambenonium chloride. Total body clearance was found to be slightly dose-dependent, increasing with higher doses, which was primarily attributed to an increase in renal clearance.[6]

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Ambenonium Chloride (Intravenous Administration in Rats)

| Parameter | Value | Dose Range | Reference |

| Mean Residence Time (MRT) | 23-36 min | 0.3-3 µmol/kg | [6] |

| Steady-State Volume of Distribution (Vdss) | 0.20-0.31 L/kg | 0.3-3 µmol/kg | [6] |

| Total Body Clearance | 8.2 - 11.3 mL/min/kg | 0.3-3 µmol/kg | [6] |

Preclinical Pharmacodynamics and Efficacy

The primary pharmacodynamic effect of ambenonium chloride is the enhancement of cholinergic neurotransmission. In preclinical models, this translates to an improvement in muscle function.

A long-term study in rats receiving daily oral doses of 6 mg/kg of ambenonium chloride for up to a year showed morphological changes in the motor end-plate.[8] These changes included degeneration and simplification of the postsynaptic folds and a widening of the synaptic cleft, particularly in the soleus muscle (a red muscle).[8] Furthermore, a marked reduction in the number of junctional acetylcholine receptors was observed in both soleus and extensor digitorum longus (EDL, a white muscle) muscles.[8] These findings suggest that chronic administration of a high dose of an AChE inhibitor may lead to adaptive changes at the neuromuscular junction.

While the clinical use of ambenonium chloride in myasthenia gravis is well-established, specific preclinical efficacy studies in animal models of the disease, such as Experimental Autoimmune Myasthenia Gravis (EAMG), are not extensively reported in the available literature. Such studies would typically involve assessing improvements in muscle strength, endurance, or other disease-relevant endpoints following treatment with ambenonium chloride.

Preclinical Toxicology and Safety Pharmacology

The safety profile of ambenonium chloride is intrinsically linked to its mechanism of action. Excessive cholinergic stimulation can lead to a range of adverse effects.

Acute Toxicity

The acute oral toxicity of ambenonium chloride has been determined in mice.

Table 3: Acute Toxicity of Ambenonium Chloride

| Species | Route | Parameter | Value | Reference |

| Mouse | Oral | LD50 | 150 mg/kg | [5] |

LD50: Median lethal dose.

Overdosage and Cholinergic Crisis

Overdosage with ambenonium chloride can lead to a cholinergic crisis, which is a medical emergency. The signs and symptoms are a result of excessive stimulation of both muscarinic and nicotinic acetylcholine receptors.[3]

-

Muscarinic effects: Increased salivation, lacrimation, urination, defecation, gastrointestinal cramping, and emesis (SLUDGE syndrome), as well as bradycardia and bronchoconstriction.[3]

-

Nicotinic effects: Muscle fasciculations, cramping, and weakness, which can progress to paralysis of the respiratory muscles.[9]

Repeat-Dose and Safety Pharmacology

Detailed findings from formal repeat-dose toxicity studies (e.g., 28-day or 90-day studies) and safety pharmacology studies (assessing effects on cardiovascular, respiratory, and central nervous systems) in preclinical species are not extensively available in the public literature. Such studies are crucial for defining the no-observed-adverse-effect level (NOAEL) and for a comprehensive understanding of the safety profile of a drug candidate.

Conclusion and Future Directions

Ambenonium chloride is a potent and selective reversible inhibitor of acetylcholinesterase with a well-defined mechanism of action. Its ability to enhance cholinergic neurotransmission provides the therapeutic rationale for its use in myasthenia gravis. Preclinical studies have characterized its in vitro potency and provided insights into its pharmacokinetic profile in rodents and dogs, highlighting its poor oral absorption and significant tissue distribution. The toxicological profile is dominated by the expected consequences of excessive cholinergic stimulation.

While the core pharmacological properties of ambenonium chloride are understood, this review also highlights areas where publicly available preclinical data is limited. A more detailed characterization of its oral pharmacokinetics across different species, comprehensive repeat-dose toxicity studies, and efficacy data in validated animal models of myasthenia gravis would provide a more complete preclinical profile. Nevertheless, the existing data underscore the value of ambenonium chloride as a therapeutic agent and as a reference compound for the development of new and improved treatments for neuromuscular disorders.

References

-

Ambenonium chloride - Grokipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

What is Ambenonium Chloride used for? - Patsnap Synapse. (2024, June 14). Retrieved January 16, 2026, from [Link]

- Tharasse-Bloch, C., Chabenat, C., Boucly, P., & Marchand, J. (1989). Pharmacokinetics of ambenonium chloride in dogs after intravenous and oral administration. Arzneimittelforschung, 39(2), 257-258.

-

Ambenonium | C28H42Cl2N4O2+2 | CID 2131 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Ambenonium chloride - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

- Hazama, R., Tsujihata, M., Mori, M., & Takamori, M. (1981). Effects of long-term administration of ambenonium chloride on motor end-plate fine structure and acetylcholine receptor in rat. Journal of the Neurological Sciences, 51(1), 69-79.

-

What is the mechanism of Ambenonium Chloride? - Patsnap Synapse. (2024, July 17). Retrieved January 16, 2026, from [Link]

-

Ambenonium Chloride | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

- Hobbiger, F., & Peck, A. W. (1969). The neuromuscular blocking action of benzoquinonium chloride in the cat and in the hen. British Journal of Pharmacology, 37(1), 258–271.

- Yamamoto, K., Kohda, Y., Sawada, Y., & Iga, T. (1991). Pharmacokinetics of ambenonium, a reversible cholinesterase inhibitor, in rats. Biopharmaceutics & Drug Disposition, 12(8), 613-625.

- Hobbiger, F., & Sadler, P. W. (1959). The antagonism of muscle relaxants by ambenonium and methoxyambenonium in the cat. British Journal of Pharmacology and Chemotherapy, 14(2), 197–203.

- Iga, T., Sawada, Y., Sugiyama, Y., & Hanano, M. (1989). Comparative pharmacokinetics of four cholinesterase inhibitors in rats. Journal of Pharmacobio-Dynamics, 12(11), 691-698.

-

MODULE 2.6.6. TOXICOLOGY WRITTEN SUMMARY. (n.d.). Retrieved January 16, 2026, from [Link]

-

Ambenonium: MG Uses, Side Effects, & Dosage - MedicineNet. (2012, June 25). Retrieved January 16, 2026, from [Link]

-

Repeated-Dose Toxicity Studies - Preclinical Toxicity Testing - Altasciences. (n.d.). Retrieved January 16, 2026, from [Link]

- Committee for Proprietary Medicinal Products (CPMP). (1999).

-

MYTELASE - Ambenonium Chloride - Sanofi U.S. (n.d.). Retrieved January 16, 2026, from [Link]

-

The Use of Systemically Absorbed Drugs to Explore An In Vitro Bioequivalence Approach For Comparing Non-Systemically Absorbed Active Pharmaceutical Ingredients in Drug Products For Use in Dogs - PMC - NIH. (2024, September 9). Retrieved January 16, 2026, from [Link]

-

ambenonium - Drug Central. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mytelase (Ambenoium Chloride): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). Retrieved January 16, 2026, from [Link]

- Ohtsubo, K., Fujii, N., Higuchi, S., Aoyama, T., Goto, I., & Tatsuhara, T. (1992). Influence of food on serum ambenonium concentration in patients with myasthenia gravis. European Journal of Clinical Pharmacology, 42(4), 371-374.

- Yamamoto, K., Sawada, Y., & Iga, T. (1993). Sensitive determination of ambenonium in plasma using inhibitory activity to acetylcholinesterase. Biological & Pharmaceutical Bulletin, 16(3), 280-283.

-

Guideline on Repeated Dose Toxicity Corr - EMA. (2010, March 18). Retrieved January 16, 2026, from [Link]

- Tharasse-Bloch, C., Chabenat, C., Boucly, P., Marchand, J., Elkharrat, D., Boucly-Goester, C., & Gajdos, P. (1991). Pharmacokinetic studies of ambenonium chloride in patients with myasthenia gravis. European Journal of Drug Metabolism and Pharmacokinetics, 16(4), 299-303.

- Ibrahim, F., Gershkovich, P., Wasan, K. M., & Sivak, O. (2017). Assessing the Safety, Tolerability, Pharmacokinetics, and Biodistribution of Novel Oral Formulations of Amphotericin B following Single- and Multiple-Dose Administration to Beagle Dogs. Antimicrobial Agents and Chemotherapy, 61(11), e00940-17.

- Creighton, K. J., Gams, D. Z., Hedges, A. M., & KuKanich, B. (2022). Pharmacokinetics of a 503B outsourcing facility-produced theophylline in dogs. PloS one, 17(1), e0262253.

-

Pharmacokinetics of CO/1408 after intravenous and peroral administration in dogs. (n.d.). Retrieved January 16, 2026, from [Link]

-

B Pharmacy 4th Semester Syllabus - Carewell Pharma. (n.d.). Retrieved January 16, 2026, from [Link]

- Cudkowicz, M. E., et al. (2015). Preclinical Rodent Toxicity Studies for Long Term Use of Ceftriaxone. Toxicology reports, 2, 1396–1403.

Sources

- 1. Ambenonium chloride - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ambenonium Chloride? [synapse.patsnap.com]

- 3. What is Ambenonium Chloride used for? [synapse.patsnap.com]

- 4. Ambenonium: MG Uses, Side Effects, & Dosage [medicinenet.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Pharmacokinetics of ambenonium, a reversible cholinesterase inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of ambenonium chloride in dogs after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of long-term administration of ambenonium chloride on motor end-plate fine structure and acetylcholine receptor in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ambenonium | C28H42Cl2N4O2+2 | CID 2131 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ambenonium Chloride Tetrahydrate: A Dual-Action Cholinergic Modulator for Muscarinic and Nicotinic Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ambenonium chloride, a quaternary ammonium compound, is recognized primarily for its potent reversible inhibition of acetylcholinesterase (AChE). This guide delves into the nuanced pharmacology of ambenonium chloride tetrahydrate, extending beyond its canonical role as an AChE inhibitor to explore its direct, albeit complex, interactions with both muscarinic and nicotinic acetylcholine receptors. By elevating synaptic acetylcholine concentrations and directly engaging with cholinergic receptors, ambenonium presents a multifaceted mechanism of action. This document provides a comprehensive overview of its dualistic nature, detailing its antagonistic properties at muscarinic receptors and its broader implications for nicotinic receptor activity. Furthermore, this guide furnishes detailed experimental protocols for the in-depth characterization of these interactions, empowering researchers to meticulously dissect the pharmacodynamic profile of ambenonium and analogous compounds.

Introduction: Beyond Acetylcholinesterase Inhibition

Ambenonium chloride is a well-established reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh)[1][2]. Its therapeutic application, historically in the management of myasthenia gravis, stems from its ability to increase the concentration and prolong the action of ACh at the neuromuscular junction[1][2]. This elevation of endogenous ACh levels leads to enhanced stimulation of both muscarinic and nicotinic receptors, eliciting a broad range of physiological responses[3][4][5].

However, the pharmacological profile of ambenonium is not solely defined by its indirect cholinomimetic effects. Emerging evidence has illuminated its capacity for direct interaction with cholinergic receptors, revealing a more intricate mechanism of action than previously appreciated. Notably, ambenonium exhibits direct antagonistic effects at muscarinic acetylcholine receptors[6]. This dual functionality—AChE inhibition coupled with direct receptor modulation—positions ambenonium as a compound of significant interest for researchers in pharmacology and drug development. Understanding this duality is paramount for predicting its full spectrum of physiological effects and for the rational design of novel cholinergic agents.

This guide will first elucidate the established role of ambenonium as an AChE inhibitor and its consequential indirect influence on muscarinic and nicotinic receptors. Subsequently, it will focus on the direct interactions of ambenonium with these receptor families, supported by available quantitative data and detailed methodologies for their experimental determination.

Indirect Effects via Acetylcholinesterase Inhibition

The principal mechanism of action of ambenonium chloride is the reversible inhibition of acetylcholinesterase[1][7][8]. By binding to the active site of AChE, ambenonium prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft[7][8]. This increased availability of ACh results in the potentiation of cholinergic neurotransmission at all sites where ACh is the primary neurotransmitter.

Consequential Hyperstimulation of Muscarinic and Nicotinic Receptors

The accumulation of ACh leads to the non-selective activation of both muscarinic and nicotinic receptor subtypes throughout the central and peripheral nervous systems.

-

Muscarinic Receptor-Mediated Effects: The enhanced activation of muscarinic receptors can lead to a variety of parasympathomimetic effects, including increased salivation, lacrimation, urination, diaphoresis, gastrointestinal motility, and emesis. Cardiovascular effects such as bradycardia and hypotension can also be observed[3][4].

-

Nicotinic Receptor-Mediated Effects: At the neuromuscular junction, the increased ACh concentration enhances the activation of nicotinic receptors on skeletal muscle, leading to improved muscle contraction and strength, which is the basis for its therapeutic use in myasthenia gravis[9]. In autonomic ganglia and the central nervous system, the overstimulation of nicotinic receptors can result in a complex array of effects, including muscle cramps, fasciculations, and in cases of overdose, paralysis[4][5].

The following diagram illustrates the indirect mechanism of ambenonium chloride.

Caption: Indirect effects of ambenonium chloride via AChE inhibition.

Direct Interaction with Muscarinic Receptors: An Antagonistic Profile